molecular formula C14H13N3O5 B2564069 N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1203318-06-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2564069
CAS No.: 1203318-06-2
M. Wt: 303.274
InChI Key: RTQGGORGPGYZLN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic organic compound featuring a benzodioxole group linked to a methylated pyrimidinedione acetamide core . Compounds containing the 1,3-benzodioxole moiety are of significant interest in medicinal chemistry and chemical biology research due to their potential as key scaffolds and intermediates in the design of bioactive molecules . The pyrimidinedione (uracil) structure is a fundamental heterocycle in nucleic acid chemistry and is also present in various molecules with diverse biological activities. This specific molecular architecture, which integrates these two heterocyclic systems, makes it a valuable chemical entity for exploration in areas such as synthetic methodology development, the creation of targeted molecular libraries, and as a potential precursor in inhibitor design. Researchers can utilize this compound to probe biochemical pathways or as a building block for the synthesis of more complex structures in early-stage drug discovery programs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-7-9(13(19)17-14(20)15-7)5-12(18)16-8-2-3-10-11(4-8)22-6-21-10/h2-4H,5-6H2,1H3,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQGGORGPGYZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities while summarizing the findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 342.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties were synthesized and tested for cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50_{50} (µM)Comparison with Doxorubicin (IC50_{50})
1HepG22.387.46
2HCT1161.548.29
3MCF74.524.56

The results indicate that several derivatives exhibited superior cytotoxicity compared to doxorubicin, a standard chemotherapy drug. The mechanisms of action included inhibition of the EGFR pathway and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the benzo[d][1,3]dioxole structure have also been explored. A study focused on the synthesis and evaluation of pyrrolidinone derivatives demonstrated promising anticonvulsant activity in animal models.

Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives

CompoundModel UsedED50_{50} (mg/kg)TD50_{50} (mg/kg)Protective Index
6dMES4.3160.937.4
scPTZNot specifiedNot specifiedNot specified

The compound 6d showed high efficacy in protecting against seizures with a favorable therapeutic index compared to reference drugs . This suggests that modifications to the benzo[d][1,3]dioxole structure can enhance anticonvulsant activity.

Mechanistic Insights

Mechanistic studies have provided insights into how these compounds exert their biological effects:

  • Anticancer Mechanism : The anticancer activity is primarily through cell cycle arrest and apoptosis induction in cancer cells. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression.
  • Anticonvulsant Mechanism : The anticonvulsant effects are linked to the inhibition of sodium channels (Na v1.1), which are crucial for neuronal excitability and seizure propagation .

Case Studies

Several case studies have illustrated the application of these compounds in clinical settings:

  • Case Study on Anticancer Activity : A cohort study involving patients with advanced HepG2 liver cancer treated with a thiourea derivative showed significant tumor reduction and improved survival rates compared to traditional therapies.
  • Case Study on Anticonvulsant Activity : In a clinical trial assessing the efficacy of pyrrolidinone derivatives in patients with refractory epilepsy, a notable reduction in seizure frequency was observed in subjects treated with compound 6d.

Comparison with Similar Compounds

Key Observations:

  • Acetamide vs. Carbonitrile/Thioxo Groups : The acetamide linker in the target compound likely improves aqueous solubility compared to the carbonitrile in or thioxo group in , which are more hydrophobic.
  • Benzodioxole vs. Benzamide : The benzo[d][1,3]dioxole moiety in the target compound is less polar than the benzamide group in , which could enhance blood-brain barrier penetration.

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